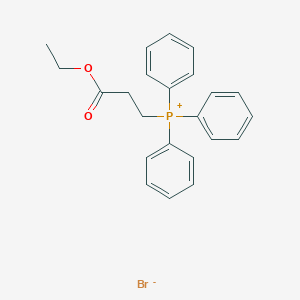

(3-Ethoxy-3-oxopropyl)triphenylphosphonium bromide

Vue d'ensemble

Description

(3-Ethoxy-3-oxopropyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C23H24BrO2P. It is a phosphonium salt that features a triphenylphosphonium group attached to a 3-ethoxy-3-oxopropyl moiety. This compound is often used in organic synthesis and has various applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethoxy-3-oxopropyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 3-bromo-3-ethoxypropanoic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for higher yields and purity, and the product is often isolated using automated purification systems. The compound is then packaged and stored under inert conditions to maintain its stability.

Analyse Des Réactions Chimiques

Types of Reactions

(3-Ethoxy-3-oxopropyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromide ion can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the phosphorus atom.

Addition Reactions: The compound can add to unsaturated systems, such as alkenes and alkynes.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Nucleophiles: Such as hydroxide ions, amines, and thiols.

Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.

Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various phosphonium salts, while oxidation reactions can produce phosphine oxides.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

The compound serves as an important intermediate in the synthesis of complex organic molecules. It is particularly valuable in the pharmaceutical and agrochemical industries due to its ability to facilitate various chemical transformations. The triphenylphosphonium moiety enhances reactivity, allowing it to interact effectively with nucleophilic sites in target molecules .

Reactivity and Mechanism

The reactivity of this compound can be attributed to its ability to form stable intermediates during chemical reactions. It primarily interacts with carbonyl groups and other electrophilic centers, making it a useful reagent for synthesizing various heterocycles and functionalized compounds .

Biological and Medicinal Applications

Drug Design and Development

Research has indicated that triphenylphosphonium-based compounds can play a significant role in drug design, particularly for targeting mitochondrial functions. The unique properties of this compound allow it to penetrate cellular membranes effectively, making it suitable for delivering therapeutic agents directly to mitochondria .

Cholinesterase Inhibition

Recent studies have explored the potential of phosphonium salts, including this compound, as cholinesterase inhibitors. These inhibitors are crucial in developing treatments for neurodegenerative disorders. The compound has shown promising results in inhibiting butyrylcholinesterase (BChE), which is linked to conditions such as Alzheimer's disease .

Industrial Applications

Fine Chemical Production

In industrial settings, this compound is utilized for the production of fine chemicals. Its stability and reactivity make it an ideal candidate for large-scale chemical synthesis processes .

Case Study 1: Mitochondrial Targeting

A study highlighted the use of triphenylphosphonium-based compounds to target mitochondria for drug delivery. The research demonstrated that conjugating therapeutic agents with this compound enhanced their uptake by mitochondrial membranes, improving their efficacy against cancer cells resistant to conventional therapies .

Case Study 2: Synthesis of Cholinesterase Inhibitors

In another investigation, derivatives of this compound were synthesized and tested for their inhibitory effects on cholinesterases. The results showed that several derivatives exhibited significant inhibition, suggesting potential applications in treating neurodegenerative diseases .

Mécanisme D'action

The mechanism of action of (3-Ethoxy-3-oxopropyl)triphenylphosphonium bromide involves its interaction with various molecular targets. The triphenylphosphonium group allows the compound to interact with biological membranes, facilitating its uptake into cells. Once inside the cell, the compound can participate in various biochemical reactions, including redox processes and enzyme inhibition. The specific pathways involved depend on the context of its use and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (3-Carboxypropyl)triphenylphosphonium bromide

- (3-Methoxy-3-oxopropyl)triphenylphosphonium bromide

- (3-Hydroxy-3-oxopropyl)triphenylphosphonium bromide

Uniqueness

(3-Ethoxy-3-oxopropyl)triphenylphosphonium bromide is unique due to its specific ethoxy and oxopropyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in organic synthesis and research.

Activité Biologique

(3-Ethoxy-3-oxopropyl)triphenylphosphonium bromide is a phosphonium salt with potential biological applications, particularly in pharmacology and biochemistry. This compound is characterized by its triphenylphosphonium moiety, which is known for its ability to penetrate biological membranes and influence cellular processes. This article explores the biological activity of this compound, including its mechanisms of action, toxicity profile, and potential therapeutic applications.

- Molecular Formula : C₃₁H₃₄BrO₂P

- Molecular Weight : 443.31 g/mol

- CAS Number : 42843-94-7

- Solubility : Poorly soluble in water; high solubility in organic solvents.

The biological activity of this compound is primarily attributed to its ability to:

- Cross Cell Membranes : The lipophilic nature of the triphenylphosphonium group facilitates membrane permeability, allowing the compound to enter cells efficiently.

- Modulate Cellular Processes : Once inside the cell, it can influence mitochondrial function and cellular signaling pathways, particularly those related to apoptosis and oxidative stress .

Antiplatelet Activity

Recent studies have demonstrated that this compound exhibits significant antiplatelet activity. In a controlled experiment, the compound was shown to inhibit platelet aggregation in vitro, suggesting potential use in preventing thrombotic disorders. The effective concentration was determined to be around 53 µM, with a notable reduction in platelet activation markers .

Toxicity Profile

The toxicity profile of this compound indicates that it is generally safe for use in biological applications:

- Acute Toxicity : No significant acute toxicity was observed at standard dosages.

- Chronic Effects : Long-term exposure did not produce adverse health effects as classified by EC directives using animal models. However, eye irritation has been reported upon direct contact .

Comparative Biological Activity

| Compound Name | Antiplatelet Activity (IC50) | Toxicity Level |

|---|---|---|

| This compound | 53 µM | Low |

| Other phosphonium salts (e.g., 4-Ethoxy derivatives) | Varies | Moderate |

Research Findings

- Cellular Uptake Studies : Research indicates that the triphenylphosphonium moiety enhances cellular uptake compared to non-phosphonium counterparts. This property is critical for drug delivery systems targeting mitochondria .

- Structure-Activity Relationship (SAR) : The biological activity of this compound can be modulated by altering the ethoxy and oxopropyl groups. Variations in these substituents have been shown to affect both solubility and biological potency .

-

Potential Therapeutic Applications :

- Cardiovascular Diseases : Given its antiplatelet properties, it may serve as a therapeutic agent in managing cardiovascular diseases.

- Cancer Therapy : Its ability to induce apoptosis in cancer cells through mitochondrial pathways is under investigation for potential cancer treatment strategies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (3-Ethoxy-3-oxopropyl)triphenylphosphonium bromide, and what key reagents are involved?

- Methodological Answer : The compound is typically synthesized via carbodiimide-mediated coupling. For example, a reaction between 4-(carboxybutyl)triphenylphosphonium bromide and 3-ethoxy-6-(3-hydroxypropyl)-cyclohex-2-ene employs DCC (dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents, with DMAP (4-dimethylaminopyridine) as a catalyst in anhydrous DMF under argon . Molecular sieves (4 Å) are used to absorb moisture, ensuring reaction efficiency.

Q. How does this compound facilitate Wittig reactions, and what parameters ensure successful alkene formation?

- Methodological Answer : The phosphonium group enables ylide formation upon deprotonation with strong bases (e.g., NaOMe). Critical parameters include:

- Base strength : Use alkoxide bases to generate the ylide.

- Solvent polarity : Anhydrous THF or DMF optimizes ylide stability.

- Temperature : Low temperatures (−78°C to 0°C) prevent side reactions .

Q. What analytical techniques confirm the purity and structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the ethoxy-oxo propyl group (δ ~1.3 ppm for -OCH2CH3, δ ~4.1 ppm for -COO-) and aromatic protons (δ ~7.5–7.9 ppm) .

- IR Spectroscopy : Confirm ester C=O stretches (~1730 cm⁻¹) and P-C aromatic bonds.

- Mass Spectrometry (MS) : Identify the molecular ion peak (m/z ~429.3 for [M-Br]⁺) .

Q. How does solubility in polar solvents impact its reactivity in organic synthesis?

- Methodological Answer : The ethoxy-oxo propyl group enhances solubility in polar aprotic solvents (DMF, DMSO), enabling homogeneous reaction conditions. This is critical for coupling reactions and ylide formation, where poor solubility can lead to incomplete conversions .

Advanced Research Questions

Q. How can side reactions like ester hydrolysis or undesired substitutions be minimized during synthesis?

- Methodological Answer :

- Moisture Control : Use molecular sieves and inert gas (argon) to prevent hydrolysis .

- Protecting Groups : Temporarily protect reactive sites (e.g., silyl ethers for alcohols) during coupling steps.

- Catalyst Optimization : DMAP accelerates coupling while reducing side-product formation .

Q. What strategies improve yield when scaling up synthesis from milligrams to grams?

- Methodological Answer :

- Stoichiometry Adjustment : Use 1.1–1.2 equivalents of nucleophilic reagents to drive reactions to completion.

- Purification : Employ flash chromatography (silica gel, eluent: CH2Cl2/MeOH 10:1) or recrystallization (ethanol/water) .

Q. How does the ethoxy-oxo propyl substituent influence reactivity compared to carboxybutyl or methyl analogs?

- Methodological Answer : The electron-withdrawing ethoxy-oxo group reduces ylide basicity, favoring reactions with less electrophilic aldehydes. In contrast, carboxybutyl derivatives (e.g., 4-CTPPB) exhibit enhanced solubility for biological applications, while methyl analogs are more reactive in Wittig reactions .

Q. What solvent systems promote effective recrystallization of this compound?

- Methodological Answer : A 1:1 mixture of ethanol and water is optimal. The compound’s moderate polarity allows gradual crystallization at 4°C, yielding high-purity crystals (mp 75–78°C) .

Q. How can structural modifications enhance mitochondrial targeting efficiency?

- Methodological Answer : Replace the ethoxy-oxo group with a lipophilic moiety (e.g., dithiolane in AP39) to improve membrane permeability. Validate using JC-1 staining to assess mitochondrial accumulation in cell lines .

Q. What compatibility issues arise when using this compound in tandem reactions (e.g., Wittig followed by Michael addition)?

Propriétés

IUPAC Name |

(3-ethoxy-3-oxopropyl)-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O2P.BrH/c1-2-25-23(24)18-19-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-17H,2,18-19H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANKBQEBRESYXDT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24BrO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00962735 | |

| Record name | (3-Ethoxy-3-oxopropyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00962735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42843-94-7 | |

| Record name | 42843-94-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131462 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3-Ethoxy-3-oxopropyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00962735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Ethoxycarbonyl)ethyl triphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPHENYL(2-CARBOETHOXYETHYL)PHOSPHONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1U7R24XWI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.